molecular formula C22H28N2O3 B6060719 3,5-di-tert-butyl-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide

3,5-di-tert-butyl-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide

Cat. No. B6060719
M. Wt: 368.5 g/mol
InChI Key: LPTKARUWPFIBLG-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-di-tert-butyl-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide (DBHB) is a hydrazide derivative that has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science.

Scientific Research Applications

3,5-di-tert-butyl-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antioxidant, anti-inflammatory, and anticancer activities. It has also been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, this compound has been studied for its applications in materials science, such as its use as a corrosion inhibitor and as a dye for textiles. It has also been investigated for its potential to remove heavy metals from contaminated water.

Mechanism of Action

The mechanism of action of 3,5-di-tert-butyl-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide is not fully understood, but it is believed to be related to its antioxidant properties. This compound has been shown to scavenge free radicals and inhibit lipid peroxidation, which can lead to oxidative stress and cell damage. It has also been shown to inhibit the activity of certain enzymes that are involved in inflammation and cancer progression.
Biochemical and physiological effects:
This compound has been shown to have a low toxicity and is well tolerated in animal studies. It has been shown to have a protective effect against oxidative stress and inflammation in various tissues, including the brain, liver, and kidney. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

3,5-di-tert-butyl-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide has several advantages for lab experiments, including its high purity, low toxicity, and ease of synthesis. However, it has some limitations, including its relatively low solubility in water and its limited stability under certain conditions.

Future Directions

There are several potential future directions for the study of 3,5-di-tert-butyl-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide. One area of research could focus on its potential applications in the treatment of neurodegenerative diseases. Another area of research could focus on its potential as a corrosion inhibitor for metal surfaces. Additionally, this compound could be further investigated for its potential to remove heavy metals from contaminated water. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its properties for various applications.

Synthesis Methods

3,5-di-tert-butyl-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide can be synthesized by the condensation reaction between 2-hydroxybenzaldehyde and 3,5-di-tert-butyl-2-hydroxybenzohydrazide in the presence of a catalyst. The reaction proceeds under mild conditions and yields a high purity product.

properties

IUPAC Name

3,5-ditert-butyl-2-hydroxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-21(2,3)15-11-16(19(26)17(12-15)22(4,5)6)20(27)24-23-13-14-9-7-8-10-18(14)25/h7-13,25-26H,1-6H3,(H,24,27)/b23-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTKARUWPFIBLG-YDZHTSKRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(=O)NN=CC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(=O)N/N=C/C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.